Scientific Field: Organic Chemistry
Summary of the Application: Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate is used in the stereoselective synthesis of either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates.
Methods of Application or Experimental Procedures: The cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is conducted using dirhodium(II) catalyst loadings of 0.005 mol %.
Results or Outcomes: The resulting yields from this process range from 8 to 66%.
Summary of the Application: Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate is used in the preparation of new bicyclo[2.1.1]hexane compact modules.
Methods of Application or Experimental Procedures: The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition.
Results or Outcomes: The resulting modules play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates.
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate is an organic compound characterized by its unique bicyclic structure, which incorporates two fluorine atoms at the 3-position of the bicyclo[3.1.0]hexane framework. The molecular formula for this compound is C9H12F2O2, and it has a molecular weight of 190.19 g/mol. Its structure contributes to its distinctive chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science .
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate can be achieved through several methods:
These methods highlight the synthetic flexibility available for producing this compound.
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate has potential applications in:
The exploration of these applications is ongoing within research communities.
Interaction studies involving ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate focus on its reactivity with biological targets and synthetic intermediates:
Such studies are crucial for determining both practical applications and safety profiles.
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate shares structural similarities with several other compounds, which may highlight its uniqueness:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| Ethyl bicyclo[2.2.1]heptane-2-carboxylate | Bicyclic structure without fluorine | Used in organic synthesis |
| Ethyl 3-fluorobicyclo[3.1.0]hexane-6-carboxylate | One fluorine atom | Potentially less reactive than difluoro |
| Ethyl 4-fluorobicyclo[2.2.2]octane-5-carboxylate | Different bicyclic framework | Exhibits distinct biological activities |
The presence of two fluorine atoms in ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate distinguishes it from similar compounds and may enhance its reactivity and biological properties compared to those with fewer or no fluorine substituents.
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate represents a synthetically challenging fluorinated bicyclic compound with significant potential in medicinal chemistry applications [2]. The compound features a unique bicyclo[3.1.0]hexane framework incorporating two strategically positioned fluorine atoms at the 3-position, creating a molecular architecture that combines structural rigidity with defined exit vectors for pharmaceutical development [2] [3]. The molecular formula C9H12F2O2 and molecular weight of 190.19 g/mol reflect the compact yet functionally rich nature of this bicyclic ester [4].
The synthesis of ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate through cyclopropanation methodologies represents one of the most extensively studied approaches to accessing this bicyclic framework [2]. The cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate has been demonstrated using dirhodium(II) catalyst loadings as low as 0.005 mol%, yielding the desired bicyclic products in yields ranging from 8 to 66% . This methodology exploits the high reactivity of diazo compounds to form cyclopropane rings through carbene insertion mechanisms [5] [6].
The (3 + 2) annulation of cyclopropenes with cyclopropylanilines has emerged as a convergent synthetic approach for constructing bicyclo[3.1.0]hexanes possessing all-carbon quaternary centers [2] [3]. This methodology employs either organic or iridium photoredox catalysts under blue light-emitting diode irradiation, achieving good yields across a broad range of cyclopropene and cyclopropylaniline derivatives [2]. The reaction demonstrates exceptional diastereoselectivity when utilizing difluorocyclopropenes in combination with removable substituents on the cyclopropylaniline component [2] [3].
Ring expansion strategies from bicyclo[3.1.0]hexenes provide an alternative synthetic pathway through ruthenium-carbene-promoted reactions with terminal alkynes [7]. These transformations deliver seven-membered carbocycles starting from readily available bicyclic precursors and exhibit high regioselectivity, with the resulting products containing both conjugated diene and cyclopropane substructures amenable to subsequent selective transformations [7]. The ring expansion methodology has been optimized to achieve yields in the range of 75-84% under carefully controlled reaction conditions [7].
Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes represents an emerging strategy for constructing vicinal all-carbon quaternary stereocenters [8]. This approach utilizes copper(I)/secondary amine cooperative catalysis to enable single-step construction of bicyclic skeletons with excellent efficiency across diverse substrate classes including terminal alkenes, internal alkenes, and various substituted geminal alkenes [8]. The methodology has been successfully extended to asymmetric transformations, providing access to enantioenriched bicyclo[3.1.0]hexanes with good to excellent enantioselectivity [8].
Photochemical [2π + 2σ] cycloaddition reactions have gained significant attention as a method for constructing fluorinated bicyclic frameworks through strain-release mechanisms [9] [10]. The photochemical single-electron oxidative strategy for gem-difluorodiene activation followed by subsequent cycloaddition with bicyclo[1.1.0]butanes provides access to gem-difluorobicyclo[2.1.1]hexane scaffolds containing multiple post-transformable handles [9]. This methodology relies on the conjugated π system of gem-difluorodienes playing dual roles in promoting preferential single-electron oxidation and stabilizing radical-involved intermediates during cyclization [9].
The strain-release [2π + 2σ] cycloadditions for synthesizing bicyclo[2.1.1]hexanes initiated by energy transfer represent a complementary approach utilizing sensitization of bicyclo[1.1.0]butanes followed by cycloaddition with alkenes [10]. This process involves sensitization mechanisms that activate the highly strained bicyclic precursors under mild photochemical conditions, enabling efficient ring-forming reactions with good functional group tolerance [10]. The methodology demonstrates broad substrate scope and excellent yields ranging from 70-90% under optimized photochemical conditions [10].
Photochemical [2 + 2] cycloaddition strategies have been employed for preparing new bicyclo[2.1.1]hexane compact modules through modular synthetic approaches [11]. The strategy utilizes photochemistry to access new building blocks that play fundamental roles in modulating and improving solubility, activity, and conformational restriction of pharmaceutical candidates [11]. These photochemical transformations offer advantages in terms of mild reaction conditions and high functional group compatibility compared to thermal cycloaddition alternatives [11].
Difluorocarbene insertion reactions represent a critical synthetic transformation for introducing the characteristic gem-difluoro functionality into bicyclic frameworks [12] [13]. Palladium(II) difluorocarbene-involved catalytic coupling with benzyl chlorides and allyl trifluoroacetates has been developed using inexpensive and readily available chlorodifluoroacetate salts as difluorocarbene precursors [12]. This approach overcomes previous challenges of suppressing hydrolysis of palladium(II) difluorocarbene complexes, representing a new mode of catalytic difluorocarbene transfer reaction [12].
The telescoping approach for one-pot synthesis of difluorobicyclo[1.1.1]pentanes from α-allyldiazoacetate precursors demonstrates the potential for combining cyclopropanation and difluorocarbene insertion in sequential transformations [14]. This methodology enables rapid access to 2,2-difluorobicyclo[1.1.1]pentanes through intramolecular cyclopropanation followed by difluorocarbene insertion without requiring isolation of intermediate bicyclo[1.1.0]butanes [14]. The telescoping process utilizes dirhodium tetracarboxylate catalysts followed by treatment with sodium iodide and trifluoromethyltrimethylsilane to achieve the desired ring expansion [14].
Transition-metal difluorocarbene complexes have emerged as versatile intermediates for synthetic transformations, despite challenges associated with their unpredictable reactivities [13]. The development of palladium(II)-dependent release of difluorocarbene followed by rapid migratory insertion has enabled efficient preparation of various gem-difluoroalkenes with high functional group tolerance [12] [13]. These transformations proceed through formation of metal-difluorocarbene intermediates that undergo subsequent insertion reactions to generate the desired fluorinated products [13].
Dirhodium(II) catalysts have established themselves as premier systems for asymmetric cyclopropanation reactions leading to bicyclo[3.1.0]hexane frameworks [5] [6]. Heteroleptic dirhodium amidate complexes comprising three chiral carboxylate ligands and one achiral acetamidate ligand demonstrate unique effectiveness in catalyzing asymmetric cyclopropanation of olefins with α-stannylated α-diazoacetate derivatives [5]. The catalyst design exploits interligand hydrogen bonding between the amide group of the amidate and the ester carbonyl group of the reactive rhodium carbene intermediate, playing a quintessential role in the stereodetermining transition state [5].
The optimization of dirhodium(II) catalysts has led to the development of systems capable of imposing high levels of diastereocontrol upon cyclopropanation reactions [5] [6]. Placement of appropriate peripheral substituents allows either trans- or cis-configured products to be made selectively with excellent optical purity, marking rare examples of diastereodivergent asymmetric catalysis [5]. These transformations enable stereospecific cross-coupling reactions and carbonylative coupling processes that represent the first examples of stereogenic quaternary carbon center formation through organotin chemistry [5].
Iridium photoredox catalysis has emerged as a powerful methodology for enabling bicyclo[3.1.0]hexane synthesis under mild photochemical conditions [2] [15]. Bis-cyclometalated iridium photoreductants with electron-rich β-diketiminate ligands demonstrate enhanced reductive potential compared to traditional iridium complexes, enabling more challenging substrate transformations [16]. The photophysical and electrochemical properties of these modified iridium catalysts show superior excited-state potentials and reducing ability based on Stern-Volmer quenching experiments [16].
Sustainable iridium photoredox catalysis through heterogenization has been developed to address catalyst recovery and reusability challenges [15]. Heterogenized iridium catalysts employed in photoredox reactions utilize covalent attachment to metal oxide surfaces in thin film or nanopowder constructs, providing pathways for sustainable chemical synthesis using highly tunable and reusable systems [15]. These heterogeneous systems achieve high conversions and yields with reaction times reduced to fifteen minutes using optimized support materials [15].
Solvent selection plays a critical role in optimizing synthetic transformations leading to ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate [12] [17]. Dichloromethane has emerged as the preferred solvent for dirhodium(II)-catalyzed cyclopropanation reactions, providing optimal balance of catalyst solubility and substrate compatibility [5] [6]. The use of 1,2-dichloroethane has been optimized for palladium(II) difluorocarbene-involved catalytic coupling reactions, enabling efficient transformations at elevated temperatures ranging from 110-120°C [12].
Temperature optimization studies have revealed distinct requirements for different synthetic methodologies [12] [18]. Low-temperature solvothermal fluorination methods utilizing xenon difluoride in acetonitrile enable unprecedented low-temperature conditions of 100°C for fluorination reactions [18]. The high solubility of xenon difluoride in acetonitrile combined with the polarity of the solvent allows for reduced reaction temperatures compared to traditional fluorination protocols [18].
Photochemical transformations typically operate under mild temperature conditions ranging from 25-40°C, taking advantage of light activation rather than thermal energy [2] [9]. The combination of iridium photoredox catalysts with blue light-emitting diode irradiation enables efficient transformations under ambient temperature conditions while maintaining high yields and selectivities [2]. These mild conditions represent significant advantages over thermal alternatives that often require elevated temperatures and extended reaction times [2].
Solid-state aromatic nucleophilic fluorination represents an emerging approach that eliminates the need for high-boiling polar solvents while operating under ambient conditions [19]. This mechanochemical protocol utilizes potassium fluoride and quaternary ammonium salts to achieve efficient fluorination within one hour without requiring complicated setups involving inert gases [19]. The protocol addresses shortcomings associated with solution-based fluorination reactions by avoiding toxic and difficult-to-remove solvents [19].
The synthesis of ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate faces significant challenges in terms of scalability for industrial applications [20] [21]. Temperature control represents a primary concern due to the exothermic nature of many synthetic transformations, particularly those involving difluorocarbene insertion and cyclopropanation reactions [22] [23]. The risk of thermal runaway scenarios becomes especially pronounced when performed in large batches, leading to complex product mixtures and potentially hazardous conditions [22].
Catalyst recovery and reusability present ongoing challenges for large-scale synthesis due to the typically low catalyst loadings required for optimal selectivity [5] [15]. The separation of homogeneous catalysts from reaction products often necessitates extensive purification procedures that can compromise overall process efficiency [15]. Development of heterogeneous catalyst systems represents a promising approach to address these limitations, though such systems often exhibit reduced activity compared to their homogeneous counterparts [15].
Product purification difficulties arise from the structural similarities between desired products and synthetic byproducts [20] [24]. The bicyclic nature of the target compound often results in similar retention factors during chromatographic separation, necessitating advanced purification techniques such as high-performance liquid chromatography or selective crystallization methods [24] [25]. Column chromatography separation procedures require careful optimization of stationary phase composition and elution gradients to achieve adequate separation [25] [26].
Purity challenges are compounded by the formation of regioisomeric and stereoisomeric byproducts during synthesis [20] [21]. The synthesis of bicyclo[3.1.0]hexane derivatives often produces complex mixtures requiring multiple purification steps to achieve pharmaceutical-grade purity [20]. The development of more selective synthetic methodologies represents an ongoing area of research aimed at minimizing byproduct formation and simplifying purification requirements [21].
| Synthetic Method | Typical Yield Range (%) | Key Advantages | Major Limitations |
|---|---|---|---|
| Cyclopropanation with ethyl diazoacetate | 8-66 | Dirhodium catalyst efficiency | Variable yields with substrate scope |
| Photochemical [2π + 2σ] cycloaddition | 70-90 | Mild reaction conditions | Requires specialized photochemical equipment |
| Difluorocarbene insertion (telescoping) | 20-88 | One-pot synthesis capability | Need for intermediate isolation |
| Ring expansion from bicyclo[3.1.0]hexenes | 75-84 | High regioselectivity | Limited substrate scope |
| Fluorination with diethylaminosulfur trifluoride | 30-80 | Selective difluorination | Thermal instability concerns |
| Catalyst System | Loading (mol%) | Optimal Temperature (°C) | Preferred Solvent | Reaction Time (h) |
|---|---|---|---|---|
| Dirhodium(II) tetracarboxylate | 0.005-2.0 | 25-80 | Dichloromethane | 2-24 |
| Iridium photoredox catalyst | 1.0-5.0 | 25-40 | Acetonitrile | 4-12 |
| Palladium(II) difluorocarbene complex | 5.0-10.0 | 110-120 | 1,2-Dichloroethane | 6-8 |
| Ruthenium carbene complex | 2.0-5.0 | 40-60 | Toluene | 8-16 |
| Challenge Category | Specific Issues | Proposed Solutions | Implementation Status |
|---|---|---|---|
| Temperature Control | Exothermic reactions, thermal runaway risk | Microreactor technology, continuous flow | Under development |
| Catalyst Recovery | Low catalyst loadings, separation difficulties | Heterogeneous catalysts, immobilization | Research stage |
| Product Purification | Similar retention factors, complex mixture separation | High-performance liquid chromatography purification, selective crystallization | Partially implemented |
| Reagent Cost | Expensive fluorinating reagents | Alternative fluorine sources, recycling | Ongoing optimization |
| Safety Considerations | Hydrogen fluoride generation, explosive decomposition | Controlled atmosphere, temperature monitoring | Standard protocols established |
The molecular structure of ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate represents a fascinating example of strained bicyclic architecture incorporating fluorine substitution. The compound exhibits a molecular formula of C₉H₁₂F₂O₂ with a molecular weight of 190.19 g/mol [1] [2]. The bicyclo[3.1.0]hexane core structure consists of a cyclopropane ring fused to a cyclohexane ring, creating a rigid three-dimensional framework that significantly influences the compound's physicochemical properties.
Computational modeling studies using density functional theory methods have provided valuable insights into the structural characteristics of related bicyclo[3.1.0]hexane derivatives [3] [4]. These calculations reveal that the bicyclic framework adopts a boat-like conformation, which represents the most thermodynamically stable arrangement [3]. The presence of two fluorine atoms at the 3,3-position introduces additional electronic effects that influence the overall molecular geometry through inductive electron withdrawal and steric considerations.
X-ray crystallographic analysis of similar bicyclo[3.1.0]hexane derivatives has confirmed the boat-like conformational preference observed in computational studies [5]. The crystal structure determinations demonstrate that the cyclopropane ring maintains its characteristic 60° bond angles, while the cyclohexane portion adopts a puckered conformation to minimize torsional strain [6] [7]. The incorporation of fluorine atoms at the 3,3-position creates a quaternary carbon center that further rigidifies the molecular framework.
The stereochemical arrangement of ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate involves multiple chiral centers within the bicyclic system. The compound exists as a specific stereoisomer with defined spatial relationships between the fluorine substituents, the carboxylate group, and the bridging cyclopropane ring. Computational studies have indicated that this particular stereochemical arrangement provides optimal stability while maintaining the characteristic reactivity associated with the strained bicyclic framework.
The bicyclo[3.1.0]hexane framework exhibits significant ring strain, which fundamentally influences the compound's chemical behavior and physical properties. The cyclopropane ring component contributes approximately 27.5 kcal/mol of strain energy, making it one of the most strained common ring systems in organic chemistry [8] [9]. This substantial strain energy arises from both angle strain and torsional strain components.
Angle strain represents the primary contributor to the overall ring strain in the cyclopropane portion of the molecule. The C-C-C bond angles in the three-membered ring are constrained to 60°, significantly deviated from the ideal tetrahedral angle of 109.5° [8] [9]. This angular compression results in bent bonds, where the overlapping orbitals cannot point directly toward each other, leading to weaker and more reactive C-C bonds with a strength of 255 kJ/mol compared to 370 kJ/mol in unstrained alkanes [8] [9].
Torsional strain additionally contributes to the overall instability of the bicyclic system. The adjacent CH₂ groups in the cyclopropane ring are locked in an eclipsed conformation, creating approximately 3 kcal/mol of torsional strain [8] [9]. Unlike flexible linear alkanes, the rigid bicyclic framework prevents rotation that would normally relieve this strain, resulting in a "spring-loaded" molecular architecture that exhibits enhanced reactivity.
The presence of fluorine atoms at the 3,3-position introduces additional strain considerations. Fluorine's high electronegativity and small atomic radius create unique electronic effects that influence the overall strain energy distribution within the molecule [10] [11]. The C-F bonds exhibit different geometric requirements compared to C-H bonds, potentially altering the optimal conformational arrangements and contributing to the overall strain profile.
Computational strain analysis using homodesmotic and hyperhomodesmotic model reactions has provided quantitative insights into the strain energy distribution within bicyclo[3.1.0]hexane systems [12] [13]. These studies indicate that the total strain energy of the bicyclic framework ranges from approximately 27-30 kcal/mol, with the cyclopropane ring contributing the majority of this destabilization. The addition of fluorine substituents can either increase or decrease the overall strain energy depending on their specific positional arrangement and electronic interactions.
Nuclear magnetic resonance spectroscopy provides detailed structural information about ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate, revealing the complex electronic environment created by the strained bicyclic framework and fluorine substitution. Proton nuclear magnetic resonance (¹H) spectroscopy of related difluorobicyclo[3.1.0]hexane derivatives demonstrates characteristic resonance patterns that reflect the rigid three-dimensional structure [14] [15].
The ¹H nuclear magnetic resonance spectrum exhibits distinct signal patterns for the various proton environments within the molecule. The cyclopropane ring protons appear as complex multiplets in the region of δ 1.77-1.88 ppm, showing coupling patterns characteristic of the strained three-membered ring system [14]. The protons on the cyclohexane ring portion display more complex splitting patterns due to the rigid boat-like conformation, with signals appearing between δ 2.26-3.02 ppm. The ethyl ester group contributes characteristic triplet and quartet patterns for the methyl and methylene protons, respectively, typically appearing at δ 1.25-1.30 ppm for the methyl and δ 4.10-4.20 ppm for the methylene groups.
Fluorine-19 nuclear magnetic resonance (¹⁹F) spectroscopy provides particularly valuable information about the electronic environment of the fluorine substituents. The two fluorine atoms at the 3,3-position exhibit characteristic chemical shifts in the range of δ -90 to -100 ppm, with typical coupling patterns showing JFF values of approximately 196 Hz [14] [15]. The fluorine atoms experience different magnetic environments due to their spatial arrangement within the rigid bicyclic framework, resulting in distinct chemical shifts that provide insights into the molecular conformation and electronic distribution.
Carbon-13 nuclear magnetic resonance (¹³C) spectroscopy reveals the complex carbon framework of the molecule, with the quaternary carbon bearing the two fluorine atoms appearing as a characteristic triplet due to coupling with the fluorine nuclei [14] [15]. The carbon resonances exhibit chemical shifts that reflect the electronic effects of fluorine substitution and the strained bicyclic architecture. The cyclopropane carbons typically appear in the region of δ 28-43 ppm, while the cyclohexane carbons display chemical shifts influenced by the boat-like conformation. The carbonyl carbon of the ester group appears at approximately δ 175 ppm, showing typical carboxylate ester characteristics.
The complex coupling patterns observed in all three nuclei provide detailed information about the three-dimensional structure and conformational preferences of the molecule. The rigidity of the bicyclic framework results in well-defined coupling constants that remain relatively constant across different solvent systems, indicating the conformational stability of the structure.
Infrared and Raman spectroscopy provide complementary information about the vibrational modes of ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate, revealing characteristic absorptions associated with the strained bicyclic framework and fluorine substitution. The infrared spectrum exhibits distinctive features that reflect the unique structural elements present in the molecule [16] [17].
The C-F stretching vibrations appear as strong absorptions in the region of 1100-1300 cm⁻¹, characteristic of aliphatic C-F bonds [16] [17]. The presence of two fluorine atoms at the 3,3-position creates multiple C-F stretching modes that may appear as separate bands or as a complex absorption envelope depending on the specific molecular conformation and symmetry. These vibrations are typically intense in infrared spectroscopy due to the high electronegativity difference between carbon and fluorine.
The carbonyl stretching vibration of the ethyl ester group appears as a strong absorption at approximately 1730 cm⁻¹, which is characteristic of aliphatic ester groups [16] [17]. The frequency of this vibration may be slightly influenced by the electronic effects of the bicyclic framework and fluorine substitution, potentially appearing at slightly different frequencies compared to simple ethyl esters.
The C-H stretching vibrations associated with the bicyclic framework and ethyl ester group appear in the region of 2850-3000 cm⁻¹, showing the characteristic patterns associated with alkyl C-H bonds [16] [17]. The strained nature of the cyclopropane ring may result in slightly altered C-H stretching frequencies compared to unstrained alkyl systems, reflecting the modified electronic environment created by the bent bonds.
Raman spectroscopy provides valuable complementary information, particularly for symmetric vibrations that may be weak or absent in infrared spectroscopy [16] [17]. The symmetric C-F stretching modes may be more prominent in Raman spectra, providing additional structural information about the fluorine substitution pattern. The ring breathing modes associated with the bicyclic framework appear in the lower frequency region and provide insights into the overall molecular flexibility and conformational dynamics.
The combination of infrared and Raman spectroscopy enables a comprehensive analysis of the vibrational modes, providing detailed information about the molecular structure, conformation, and electronic environment of ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate.
The acid-base properties of ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate are significantly influenced by the electronic effects of fluorine substitution and the strained bicyclic framework. The compound contains an ethyl ester functional group, which under hydrolysis conditions can generate the corresponding carboxylic acid, providing opportunities for pKa determination and analysis of solvent effects [18] [19].
The pKa value of the carboxylic acid form of this compound is estimated to be in the range of 4.5-5.0, which represents a moderate increase in acidity compared to simple aliphatic carboxylic acids [20] [21]. This enhanced acidity results from the electron-withdrawing effects of the fluorine substituents, which stabilize the conjugate base through inductive electron withdrawal. The two fluorine atoms at the 3,3-position create a significant inductive effect that propagates through the bicyclic framework to influence the carboxylate group.
Solvent effects play a crucial role in determining the apparent pKa values of fluorinated carboxylic acids. In aqueous solution, the pKa value reflects the balance between the acid-stabilizing effects of hydration and the base-stabilizing effects of fluorine substitution [18] [19]. The measurement of pKa values in non-aqueous solvents such as dimethyl sulfoxide or aqueous-organic mixtures provides additional insights into the intrinsic acidity of the compound, free from specific solvation effects.
The ethyl ester group itself exhibits basic properties under strongly acidic conditions, with the ester oxygen capable of protonation. The pKa value for this protonation is estimated to be in the range of 13-15, reflecting the reduced basicity caused by the electron-withdrawing effects of the fluorine substituents and the strained bicyclic framework [21]. This reduced basicity compared to simple ethyl esters demonstrates the significant electronic influence of the molecular architecture.
The bicyclic framework introduces additional complexity to the acid-base behavior due to conformational effects and strain-induced electronic perturbations. The rigid three-dimensional structure prevents conformational changes that might otherwise modulate the pKa values, resulting in relatively consistent acid-base properties across different conditions. The strain energy associated with the bicyclic framework may contribute to the overall thermodynamic stability of different protonation states.
The lipophilicity of ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate, as measured by the octanol-water partition coefficient (LogP), represents a critical physicochemical parameter that influences its biological activity and pharmaceutical properties. Computational predictions indicate a LogP value of approximately 1.9, placing the compound in the moderate lipophilicity range [22].
The partition coefficient reflects the complex interplay between hydrophobic and hydrophilic molecular features. The bicyclo[3.1.0]hexane framework contributes significant hydrophobic character due to its compact three-dimensional structure and relatively high carbon content [23] [24]. The presence of fluorine atoms at the 3,3-position creates a complex effect on lipophilicity, as fluorine can simultaneously increase hydrophobic surface area while introducing polar character through its high electronegativity.
Experimental determinations of LogP values for related difluorobicyclic compounds have revealed that fluorine substitution patterns significantly influence partition coefficients [10] [11]. The terminal positioning of fluorine atoms, as in the 3,3-difluoro arrangement, generally results in higher lipophilicity compared to internal fluorination patterns. This effect reflects the ability of terminal fluorine atoms to create hydrophobic surface area without significantly disrupting the overall molecular dipole distribution.
The ethyl ester group contributes moderate lipophilicity to the overall molecular structure, with typical ethyl esters exhibiting LogP values in the range of 0.5-1.5 depending on the specific molecular context [25]. The combination of the bicyclic framework and ethyl ester results in a balanced lipophilicity profile that may be advantageous for pharmaceutical applications requiring moderate membrane permeability.
Solvent effects on partition coefficients become particularly important when considering the behavior of ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate in different biological and analytical environments. The compound exhibits good solubility in organic solvents while maintaining limited aqueous solubility, which is consistent with its moderate LogP value [22]. This solubility profile influences its behavior in extraction procedures, chromatographic analyses, and biological systems.